6-O-Methacryloyl-1,2
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Overview
Description
6-O-Methacryloyl-1,2 is a methacrylate derivative that has gained significant attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a methacryloyl group attached to the 6th position of a sugar molecule, which imparts distinct reactivity and functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Methacryloyl-1,2 typically involves the esterification of a hydroxyl group at the 6th position of a sugar molecule with methacryloyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include the use of an inert solvent like dichloromethane and maintaining the reaction mixture at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of methacrylate derivatives, including this compound, can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The continuous flow synthesis involves the reaction of methacryloyl chloride with the corresponding alcohol in a tubular reactor, with efficient mixing and temperature control .
Chemical Reactions Analysis
Types of Reactions
6-O-Methacryloyl-1,2 undergoes various chemical reactions, including:
Polymerization: The methacryloyl group can undergo free radical polymerization to form polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and methacrylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV light conditions.
Hydrolysis: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide are used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
Polymerization: Polymers with methacrylate backbones.
Hydrolysis: Methacrylic acid and the corresponding alcohol.
Oxidation: Oxidized derivatives depending on the specific oxidizing agent used.
Scientific Research Applications
6-O-Methacryloyl-1,2 has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of various polymers and copolymers with tailored properties.
Biomedical Engineering: Employed in the development of hydrogels for tissue engineering, drug delivery systems, and wound healing applications.
Material Science: Utilized in the fabrication of advanced materials with specific mechanical and chemical properties.
Nanotechnology: Incorporated into nanostructured materials for targeted drug delivery and imaging applications.
Mechanism of Action
The mechanism of action of 6-O-Methacryloyl-1,2 primarily involves its ability to undergo polymerization and form cross-linked networks. The methacryloyl group can participate in free radical polymerization, leading to the formation of stable polymeric structures. These polymers can interact with biological tissues, providing structural support and facilitating cell adhesion and proliferation. The molecular targets and pathways involved include the interaction of the polymer with cellular receptors and the extracellular matrix .
Comparison with Similar Compounds
Similar Compounds
Methacryloyl Sucrose: Another methacrylate derivative with similar polymerization properties.
Gelatin Methacryloyl (GelMA): A widely used methacrylate derivative in biomedical applications.
Uniqueness
6-O-Methacryloyl-1,2 is unique due to its specific structure, which allows for precise control over polymerization and functionalization. Compared to other methacrylate derivatives, it offers distinct advantages in terms of biocompatibility and versatility in various applications .
Properties
Molecular Formula |
C16H24O7 |
---|---|
Molecular Weight |
328.36 g/mol |
IUPAC Name |
(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H24O7/c1-8(2)13(17)18-7-9-10-11(21-15(3,4)20-10)12-14(19-9)23-16(5,6)22-12/h9-12,14H,1,7H2,2-6H3 |
InChI Key |
RKFOJTMVZFAYQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C |
Origin of Product |
United States |
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